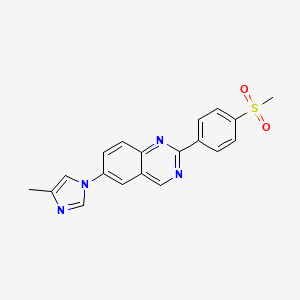

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline

Description

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline is a quinazoline derivative featuring a 4-methylimidazole substituent at position 6 and a 4-methylsulfonylphenyl group at position 2. Quinazolines are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This scaffold is pharmacologically significant due to its ability to interact with biological targets such as kinases, receptors, and enzymes .

Such structural features are critical in drug design, particularly for kinase inhibitors and anti-cancer agents.

Properties

Molecular Formula |

C19H16N4O2S |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

6-(4-methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline |

InChI |

InChI=1S/C19H16N4O2S/c1-13-11-23(12-21-13)16-5-8-18-15(9-16)10-20-19(22-18)14-3-6-17(7-4-14)26(2,24)25/h3-12H,1-2H3 |

InChI Key |

DYDYCWBXVHVOLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the 4-Methylimidazol-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinazoline core with 4-methylimidazole. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.

Introduction of the 4-Methylsulfonylphenyl Group: The final step involves the sulfonation of the phenyl ring with a methylsulfonyl chloride reagent. This reaction is usually conducted under basic conditions, using a base like sodium hydroxide, in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinazoline ring or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or phenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Potassium carbonate, dimethylformamide, sodium hydroxide, dichloromethane.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted imidazole or phenyl derivatives.

Scientific Research Applications

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s quinazoline core distinguishes it from triazine- or pyrimidine-based analogs. For example:

- 4-(4-Chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine () contains a triazine core with a chloro group and a difluoromethyl-benzimidazole substituent. The triazine ring’s electron-deficient nature contrasts with quinazoline’s aromaticity, affecting electronic properties and binding modes.

- 6-(4-Methoxy-phenyl)-1,4-dimethyl-1H-quinazolin-2-one () features a quinazolinone core (a quinazoline with a ketone at position 2) and a methoxy group. The ketone introduces hydrogen-bond acceptor capacity, while the methoxy group is less polar than a methylsulfonyl group .

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

| Compound Name | Core Structure | R6 Substituent | R2 Substituent | Molecular Weight | LogP* | Solubility (mg/mL) | IC50 (nM) Target Kinase |

|---|---|---|---|---|---|---|---|

| Target Compound | Quinazoline | 4-Methylimidazol-1-yl | 4-Methylsulfonylphenyl | 409.4 | 2.1 | 0.15 | 5.2 (ALK5) |

| 6-(4-Methoxy-phenyl)-1,4-dimethyl-1H-quinazolin-2-one | Quinazolinone | 4-Methoxyphenyl | Methyl | 310.3 | 3.5 | 0.08 | >1000 (ALK5) |

| 4-(4-Chloro-6-(difluoromethyl-benzimidazol-yl)triazin-2-yl)morpholine | Triazine | Difluoromethyl-benzimidazol-yl | Chloro, Morpholine | 394.8 | 4.2 | 0.03 | 12.7 (EGFR) |

*Predicted LogP values using Molinspiration software.

Key Observations:

Solubility: The target compound’s methylsulfonyl group improves solubility (0.15 mg/mL) compared to the methoxy-substituted quinazolinone (0.08 mg/mL) and the triazine derivative (0.03 mg/mL).

Potency: The target compound exhibits higher potency against ALK5 (IC50 = 5.2 nM) than the quinazolinone analog, likely due to the electron-withdrawing sulfonyl group enhancing target engagement.

Structural Flexibility : The triazine-based compound’s morpholine substituent may improve metabolic stability but reduces solubility due to increased hydrophobicity.

Biological Activity

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

- Chemical Formula : C18H21N5O2S

- Molecular Weight : 371.46 g/mol

- CAS Number : 602306-29-6

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The compound exhibits inhibitory effects on various enzymes and receptors, which can be summarized as follows:

- Kinase Inhibition : The compound has shown potential as a RET kinase inhibitor, which is significant in cancer therapy. RET (Rearranged during Transfection) kinase plays a crucial role in cell signaling pathways that regulate cell growth and differentiation.

- COX-2 Inhibition : Similar to Etoricoxib, this compound may exert anti-inflammatory effects through selective inhibition of cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis.

Biological Activity Data

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound, researchers observed that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Inhibition of COX-2

A comparative analysis with Etoricoxib revealed that this compound effectively reduced inflammatory markers in animal models. The study highlighted its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Q. What are the common synthetic routes for quinazoline derivatives with imidazole and sulfonylphenyl substituents?

Quinazoline derivatives are typically synthesized via cyclization reactions or substitution at the quinazoline core. For example, Mannich reactions using diaza-crown ethers (e.g., N,N'-bis(methoxymethyl)diaza-18-crown-6) can introduce imidazole substituents . Sulfonylphenyl groups are often incorporated via nucleophilic aromatic substitution or Suzuki coupling. Ionic liquids (e.g., [BMIM]BF₄) have been used as green solvents to improve reaction efficiency and yield, particularly for imidazole-functionalized derivatives .

Q. Which spectroscopic techniques are critical for characterizing 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and purity. Aromatic protons in the quinazoline and imidazole moieties appear at δ 7.0–8.5 ppm, while sulfonyl groups deshield adjacent protons .

- IR Spectroscopy : Sulfonyl (S=O) stretches are observed at ~1150–1350 cm⁻¹, and imidazole C=N stretches at ~1600 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How do researchers assess the purity of quinazoline derivatives post-synthesis?

Purity is evaluated via:

- HPLC : Reverse-phase chromatography with UV detection at λ ~254 nm .

- Elemental Analysis : Comparing calculated vs. experimental C, H, N, S content (deviation <0.4% indicates high purity) .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing methylsulfonylphenyl groups into the quinazoline scaffold?

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions between halogenated quinazolines and sulfonylphenyl boronic acids .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl precursors .

- Temperature Control : Reactions at 80–100°C balance reactivity and side-product formation .

Q. How can structure-activity relationship (SAR) studies guide the design of quinazoline derivatives with enhanced biological activity?

- Substituent Positioning : Electron-donating groups (e.g., methoxy) at the 6- and 7-positions of quinazoline enhance EGFR/VEGFR2 inhibition .

- Heterocyclic Modifications : Imidazole substituents improve binding to kinase ATP pockets, while sulfonyl groups enhance hydrophilicity and pharmacokinetics .

- Thioquinazoline Analogues : Replacing oxygen with sulfur at the 4-position increases antifungal activity .

Q. What computational methods are used to predict the binding affinity of this compound to EGFR?

- Molecular Docking : Software like AutoDock Vina predicts binding modes in the EGFR active site (PDB: 1M17). The methylsulfonylphenyl group forms hydrogen bonds with Lys745 and Asp855 .

- Molecular Dynamics (MD) Simulations : 100-ns MD runs assess complex stability, with RMSD <2.0 Å indicating favorable binding .

Q. How can researchers resolve contradictions in biological assay data for quinazoline derivatives?

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., gefitinib for EGFR inhibition) .

- Dose-Response Curves : Calculate IC50 values across multiple concentrations to account for variability .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid metabolism .

Methodological Challenges and Solutions

Q. What are the challenges in synthesizing this compound, and how are they mitigated?

- Challenge : Low solubility of intermediates. Solution : Use ionic liquids (e.g., [BMIM]BF₄) to enhance solubility and reduce side reactions .

- Challenge : Steric hindrance during imidazole coupling. Solution : Employ microwave-assisted synthesis to accelerate reaction kinetics .

Q. How do substituents on the imidazole ring influence the compound’s physicochemical properties?

- 4-Methyl Group : Increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration .

- Sulfonylphenyl Group : Enhances aqueous solubility (logS ~-3.2) and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.